molecular formula C36H52O11 B146171 Reveromycin A CAS No. 134615-37-5

Reveromycin A

Numéro de catalogue B146171
Numéro CAS: 134615-37-5
Poids moléculaire: 660.8 g/mol
Clé InChI: ZESGNAJSBDILTB-JJKMAANASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Reveromycin A is a natural product isolated from Streptomyces sp. that has been studied for its potential pharmacological applications. It has been shown to possess a wide range of biological activities, including anti-bacterial, anti-fungal, anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been studied for its ability to modulate the immune system, and its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Recherche sur les antibiotiques

Reveromycin A est un composé important dans le domaine de la recherche sur les antibiotiques . La recherche sur les antibiotiques nécessite l'intégration de domaines vastes, tels que la microbiologie, la chimie organique, la biochimie et la pharmacologie . This compound a été isolé d'une souche microbienne du sol, et ses propriétés uniques ont conduit à des recherches intéressantes en chimie et en biologie .

Applications antifongiques

this compound présente des activités antifongiques . Il s'est avéré être hautement toxique pour des champignons tels que Candida albicans en conditions acides .

Applications anticancéreuses

this compound a montré un potentiel dans le domaine de la recherche sur le cancer . Il a été constaté qu'il inhibait la prolifération des cellules tumorales humaines KB et K562 in vitro . Il a également été démontré qu'il supprimait la croissance du cancer de l'ovaire et du cancer de la prostate in vivo .

Anti-métastase osseuse

this compound a été trouvé pour inhiber la métastase osseuse . Sa sélectivité pour les ostéoclastes (OCs) est attribuée aux trois groupes carboxyle dans sa structure, ce qui la rend hautement hydrophile et difficile à pénétrer la membrane cellulaire <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.

Mécanisme D'action

Target of Action

Reveromycin A primarily targets the isoleucyl-transfer RNA (tRNA) synthetase . This enzyme plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA, which is then used to incorporate isoleucine into a growing protein chain during translation .

Mode of Action

This compound interacts with its target by occupying the substrate tRNAIle binding site of the isoleucyl-tRNA synthetase . It achieves this by partially mimicking the binding of tRNAIle . This interaction is facilitated by the copurified intermediate product isoleucyl-adenylate (Ile-AMP) . Binding assays confirm that this compound competes with tRNAIle while binding synergistically with L-isoleucine or intermediate analogue Ile-AMS to the aminoacylation pocket of the synthetase .

Biochemical Pathways

It is known that the compound inhibits protein synthesis in osteoclasts by selectively blocking the enzymatic activity of isoleucyl-trna synthetase . This inhibition disrupts the normal functioning of the protein synthesis machinery, leading to downstream effects such as apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and action are influenced by the acidic microenvironment of mature osteoclasts . This environment suppresses proton dissociation of this compound, increasing its cell permeability .

Result of Action

This compound has been found to inhibit the proliferation of human tumor cells in vitro and suppress growth of ovarian and prostate cancer in vivo . It also induces apoptosis specifically in osteoclasts, leading to suppression of bone loss in ovariectomized mice . This selective cytotoxicity to osteoclasts highlights its potential in the development of anti-osteoporosis therapeutics .

Action Environment

The action of this compound is influenced by the acidic microenvironment of mature osteoclasts . This environment, which is a prominent characteristic of osteoclasts, increases the cell permeability of this compound by suppressing dissociation of protons from its carboxylic acid moieties, making them less polar . This unique mechanism suggests that this compound might represent a type of therapeutic agent for treating bone disorders associated with increased bone loss .

Safety and Hazards

Reveromycin A should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Reveromycin A involves several steps, including protection and deprotection of functional groups, coupling reactions, and oxidation reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "methyl acrylate", "methyl 3-hydroxy-2-methylpropionate", "methyl 3-hydroxy-2-methylbutyrate", "3-methyl-2-buten-1-ol", "3-methyl-2-butenal", "hydroxylamine hydrochloride", "sodium borohydride", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "benzoyl chloride", "p-nitrobenzaldehyde", "methyl 3-hydroxy-2-methylpropionate", "methyl 3-hydroxy-2-methylbutyrate", "methyl 3-hydroxy-2-methylpentanoate", "methyl 3-hydroxy-2-methylhexanoate", "methyl 3-hydroxy-2-methylheptanoate", "methyl 3-hydroxy-2-methyloctanoate", "methyl 3-hydroxy-2-methylnonanoate", "methyl 3-hydroxy-2-methyldecanoate" ], "Reaction": [ "Protection of 4-hydroxyphenylacetic acid with methyl acrylate and methyl 3-hydroxy-2-methylpropionate using triethylamine and acetic anhydride.", "Coupling reaction of the protected 4-hydroxyphenylacetic acid with 3-methyl-2-buten-1-ol using benzoyl chloride and triethylamine.", "Deprotection of the protected 4-hydroxyphenylacetic acid using sulfuric acid.", "Oxidation of the resulting alcohol with p-nitrobenzaldehyde and hydroxylamine hydrochloride to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylbutyrate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylpentanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylhexanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylheptanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methyloctanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methylnonanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Coupling reaction of the aldehyde with methyl 3-hydroxy-2-methyldecanoate using sodium borohydride.", "Oxidation of the resulting alcohol with sodium periodate to form the aldehyde.", "Final coupling reaction of the aldehyde with 3-methyl-2-butenal using sodium borohydride to form Reveromycin A." ] }

Numéro CAS

134615-37-5

Formule moléculaire

C36H52O11

Poids moléculaire

660.8 g/mol

Nom IUPAC

(2E,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

InChI

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26?,27-,28-,29+,30-,35+,36-/m0/s1

Clé InChI

ZESGNAJSBDILTB-JJKMAANASA-N

SMILES isomérique

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H](C(C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O

SMILES

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

SMILES canonique

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O

Apparence

Tan Lyophilisate

Synonymes

REVEROMYCIN A

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reveromycin A
Reactant of Route 2
Reveromycin A
Reactant of Route 3
Reveromycin A
Reactant of Route 4
Reveromycin A
Reactant of Route 5
Reveromycin A
Reactant of Route 6
Reveromycin A

Q & A

ANone: Reveromycin A (RM-A) exhibits its primary effect by selectively inducing apoptosis in mature osteoclasts [, ]. This is achieved through the selective inhibition of isoleucyl-tRNA synthetase, leading to the disruption of protein synthesis within these cells [, ].

ANone: The acidic microenvironment characteristic of osteoclasts enhances the cellular permeability of RM-A []. This is attributed to the suppression of proton dissociation from the carboxylic acid moieties of RM-A, rendering the molecule less polar and facilitating its entry into osteoclasts [].

ANone: While RM-A doesn't directly inhibit the proliferation of tumor cells, studies indicate it can indirectly suppress tumor growth in multiple myeloma [, ]. This effect is attributed to its ability to reduce the number of osteoclasts in the tumor microenvironment and downregulate the expression of parathyroid hormone-related peptide by tumor cells [, ].

ANone: Research suggests that RM-A can inhibit antigen receptor-mediated antigen presentation by B lymphoma cells []. This appears to be linked to its ability to interfere with the intracellular trafficking of antigens, specifically from early endosomes to late endocytic compartments [].

ANone: this compound is characterized by the molecular formula C36H52O12 and a molecular weight of 676.78 g/mol [, ].

ANone: this compound is a polyketide featuring a unique structure that includes two terminal carboxylic groups, a spiroketal moiety, a succinate group, and a variable side chain [, ].

ANone: Currently, the provided research papers do not offer detailed insights into the material compatibility or stability of RM-A under specific conditions. Further investigation is necessary to elucidate these aspects.

ANone: Based on the provided research papers, there is no evidence suggesting that this compound possesses any inherent catalytic properties. Its primary mode of action involves binding to isoleucyl-tRNA synthetase and inhibiting its enzymatic activity, rather than catalyzing a specific chemical reaction [, ].

ANone: While the provided research papers predominantly focus on experimental investigations of RM-A, there is limited information on computational studies conducted on this molecule. Further exploration of computational approaches, such as molecular docking simulations or QSAR modeling, could offer valuable insights into its binding interactions and structure-activity relationships.

ANone: Studies on RM-A analogs, particularly those with modifications to the hemisuccinate moiety, indicate that this structural element plays a crucial role in its anti-osteoclastic activity []. For instance, Reveromycin T, lacking the hemisuccinate group, exhibits stronger anticancer activity and isoleucyl-tRNA synthetase inhibition compared to RM-A, but significantly reduced anti-osteoclastic activity []. Further research is needed to fully elucidate the SAR of RM-A and optimize its therapeutic potential.

ANone: The provided research papers primarily concentrate on the biological activity, mechanism of action, and therapeutic potential of RM-A. Consequently, they offer limited information on several other aspects, including:

    ANone: The discovery of RM-A as a novel inhibitor of epidermal growth factor-dependent cell growth from Streptomyces sp. marked a significant milestone in its research []. Subsequent studies identified its unique mechanism of action involving the inhibition of isoleucyl-tRNA synthetase and its selective apoptosis-inducing activity in osteoclasts [, ]. The elucidation of its complete structure, including the absolute configuration, provided a basis for further investigation into its structure-activity relationships and therapeutic potential [, ]. The development of more efficient synthetic routes for RM-A and its analogs represents another critical milestone in advancing its preclinical and potentially clinical development [, , , , ].

    ANone: The study of RM-A offers potential for cross-disciplinary research spanning various fields, including:

    • Biotechnology: Optimization of RM-A production through fermentation engineering and strain improvement could enhance its availability for research and potential therapeutic applications [].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.